Scutellarin methylester
Overview
Description
Scutellarin methyl ester is a derivative of scutellarin, a natural flavonoid compound found in various plants such as Scutellaria baicalensis and Erigeron breviscapus. Scutellarin is known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Scutellarin methyl ester retains many of these beneficial properties and is of significant interest in scientific research and potential therapeutic applications .
Mechanism of Action
Scutellarin methylester, also known as Scutellarin methyl ester, is a flavonoid compound with a wide range of pharmacological activities. It is widely used in the treatment of various diseases, including cerebral infarction, angina pectoris, cerebral thrombosis, coronary heart disease, and more .
Target of Action
this compound primarily targets the AMPK-α-mediated insulin signaling pathway . It also interacts with the JAK2/STAT3 signaling pathway . These pathways play crucial roles in various biological processes, including cell proliferation, apoptosis, and inflammation.
Mode of Action
this compound interacts with its targets by activating the AMPK-α-mediated insulin signaling pathway, which in turn up-regulates P85α, activates the PI3K/AKT pathway, and ultimately affects the expression of the glucose transporter GLUT4 . It also activates the JAK2/STAT3 signaling pathway .
Biochemical Pathways
this compound affects several biochemical pathways. It upregulates the CXCR4 signaling pathway via the modulation of NF-κB/p65 . It also influences the JAK2/STAT3 signaling pathway . These pathways have downstream effects on various biological processes, including inflammation, apoptosis, and oxidative stress.
Pharmacokinetics
The pharmacokinetic profile of this compound has been well characterized. After a single oral dose, the plasma concentrations of Scutellarin and its aglycone, scutellarein, were found to be significantly higher in female rats than in male ones . The compound’s ADME properties impact its bioavailability, with analyses revealing Scutellarin to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively .
Result of Action
this compound has been shown to have various molecular and cellular effects. It can inhibit the growth of glioma, as well as the proliferation and migration of glioma cells . It also promotes the polarization of M2 microglia and their expression of neurotrophic factors .
Action Environment
The action of this compound can be influenced by environmental factors. Acidic conditions, for instance, contribute to the stabilization of Scutellarin in solution . This suggests that the compound’s action, efficacy, and stability can be affected by the pH of its environment.
Biochemical Analysis
Biochemical Properties
Scutellarin methylester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, modulating their activities and functions. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immune response . These interactions contribute to the compound’s anti-inflammatory and antioxidant properties.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis . This activation leads to increased glucose uptake and fatty acid oxidation, thereby enhancing cellular metabolism. Furthermore, this compound has been reported to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, it modulates the activity of NF-κB by preventing its translocation to the nucleus, thereby inhibiting the expression of inflammatory genes . This compound also activates the AMPK pathway, leading to the phosphorylation and activation of downstream targets involved in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antioxidant effects in both in vitro and in vivo models . Prolonged exposure to high concentrations of this compound may lead to cellular toxicity and apoptosis, highlighting the importance of dosage optimization in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing inflammation, oxidative stress, and improving cardiovascular function . At high doses, the compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not enhance its efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by phase I and phase II enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases . These metabolic processes result in the formation of glucuronide and sulfate conjugates, which are excreted in the urine . This compound also affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and tissue accumulation . This compound has been shown to accumulate in tissues with high metabolic activity, such as the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation and glycosylation, may influence the subcellular localization and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of scutellarin methyl ester typically involves the methylation of scutellarin. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of scutellarin methyl ester can be achieved through large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, along with advanced purification techniques such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Scutellarin methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and methyl iodide are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted scutellarin methyl ester derivatives.
Scientific Research Applications
Scutellarin methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of nutraceuticals and functional food additives due to its antioxidant properties .
Comparison with Similar Compounds
Scutellarin: The parent compound with similar pharmacological properties.
Baicalin: Another flavonoid with anti-inflammatory and antioxidant effects.
Wogonin: A flavonoid known for its neuroprotective and anticancer properties
Uniqueness: Scutellarin methyl ester is unique due to its enhanced bioavailability and stability compared to scutellarin. The methylation process increases its lipophilicity, allowing for better absorption and distribution in the body. This makes it a more effective therapeutic agent in various applications .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIVUWPCHRNJLG-SXFAUFNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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